molecular formula C8H15NO6S B12583337 (4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid CAS No. 596122-74-6

(4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid

Cat. No.: B12583337
CAS No.: 596122-74-6
M. Wt: 253.28 g/mol
InChI Key: AGZXTDUDXXPCMJ-XCASYZLESA-N
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Description

(4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid is a unique compound characterized by its thiazolidine ring and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid typically involves the condensation of a thiazolidine derivative with a suitable aldehyde or ketone. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct stereochemistry and yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with these targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-2-(1,2,3,4-Tetrahydroxybutyl)thiazolidine-4alpha-carboxylic acid is unique due to its combination of a thiazolidine ring and multiple hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

596122-74-6

Molecular Formula

C8H15NO6S

Molecular Weight

253.28 g/mol

IUPAC Name

(4R)-2-(1,2,3,4-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4?,5?,6?,7?/m0/s1

InChI Key

AGZXTDUDXXPCMJ-XCASYZLESA-N

Isomeric SMILES

C1[C@H](NC(S1)C(C(C(CO)O)O)O)C(=O)O

Canonical SMILES

C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O

Origin of Product

United States

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